molecular formula C10H9BrO B15255271 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde

Cat. No.: B15255271
M. Wt: 225.08 g/mol
InChI Key: DJGQUBPCXVUKMN-UHFFFAOYSA-N
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Description

1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is an organic compound with a unique structure that includes a bromine atom attached to a phenyl ring, which is further connected to a cyclopropane ring bearing an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde typically involves the bromination of a phenyl-cyclopropane derivative followed by formylation. One common method is the bromination of phenyl-cyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo-phenyl-cyclopropane can then be subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Comparison with Similar Compounds

  • 1-(4-Bromo-phenyl)-cyclopropanecarbaldehyde
  • 1-(2-Chloro-phenyl)-cyclopropanecarbaldehyde
  • 1-(2-Bromo-phenyl)-cyclopropanemethanol

Uniqueness: 1-(2-Bromo-phenyl)-cyclopropanecarbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on a cyclopropane ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

1-(2-bromophenyl)cyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGQUBPCXVUKMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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